3-Difluoromethoxy-5-nitrobenzoic acid
Overview
Description
3-Difluoromethoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H5F2NO5 . It is also known by its CAS number 438029-38-0 . The compound features a benzene ring substituted with a difluoromethoxy group (-OCHF2) at position 2 and a nitro group (-NO2) at position 5. Its molecular weight is approximately 233.13 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Sulfhydryl Groups Determination
A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), has been useful for determining sulfhydryl groups in biological materials, showcasing its application in biochemical research (Ellman, 1959).
Chemical Synthesis
The compound has been used in the synthesis of various chemicals, such as 5-fluoro-2-nitrobenzoic acid, indicating its role as a precursor in organic synthesis (Miller & Mitchison, 2004).
Biomimetic Catalysis
3-Difluoromethoxy-5-nitrobenzoic acid is involved in biomimetic catalysis, particularly in the oxidation of p-nitrotoluene to p-nitrobenzoic acid using metalloporphyrins (Wang et al., 2006).
Nanotechnology
It acts as a structure-directing agent in the synthesis of novel nanostructures, like plate-shaped WO3 nanostructures, showcasing its utility in material science (Su et al., 2010).
Sensor Development
Used in the creation of gold nanoparticle-based sensors for the selective detection of metal ions in aqueous solutions, demonstrating its application in analytical chemistry (Dang et al., 2009).
Pharmaceutical Intermediate
3-Difluoromethoxy-5-nitrobenzoic acid serves as an intermediate in pharmaceutical synthesis, especially in the development of drugs like ketoprofen, an anti-inflammatory analgesic (Qun, 2010).
Environmental Chemistry
It's involved in environmentally friendly synthesis processes, like the nitration of methyl 3-methylbenzoate for producing 5-methyl-2-nitrobenzoic acid, underlining its role in green chemistry (Mei et al., 2018).
Anticonvulsant Activity
The compound has been studied for its anticonvulsant activities, especially in the context of its metal complexes, offering potential biomedical applications (D'angelo et al., 2008).
Enzyme Assays
It has been used widely in thiol-quantification enzyme assays, demonstrating its relevance in biochemistry (Maeda et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-(difluoromethoxy)-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-4(7(12)13)1-5(3-6)11(14)15/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIUVABKEGBPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethoxy-5-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.